2-(Benzyloxy)pentyl propanoate

Catalog No.
S13985279
CAS No.
M.F
C15H22O3
M. Wt
250.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)pentyl propanoate

Product Name

2-(Benzyloxy)pentyl propanoate

IUPAC Name

2-phenylmethoxypentyl propanoate

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

InChI

InChI=1S/C15H22O3/c1-3-8-14(12-18-15(16)4-2)17-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3

InChI Key

GTHNWOMRHDRCSK-UHFFFAOYSA-N

Canonical SMILES

CCCC(COC(=O)CC)OCC1=CC=CC=C1

2-(Benzyloxy)pentyl propanoate is an organic compound characterized by its ester functional group and a benzyloxy substituent. Its chemical formula is C₁₅H₂₂O₃, and it features a pentyl chain linked to a propanoate group through a benzyloxy moiety. This compound is notable for its potential applications in medicinal chemistry and as a synthetic intermediate in organic synthesis.

  • Hydrolysis: The ester bond in 2-(benzyloxy)pentyl propanoate can be hydrolyzed to yield the corresponding alcohol and carboxylic acid when treated with water, typically in the presence of an acid or base catalyst.
  • Transesterification: This compound can react with different alcohols to form new esters, which is useful in synthesizing various derivatives .
  • Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride .

The synthesis of 2-(benzyloxy)pentyl propanoate typically involves the following methods:

  • Esterification: A common method involves the reaction of pentanol with propanoic acid in the presence of an acid catalyst. The benzyloxy group can be introduced via a separate reaction where benzyl alcohol reacts with a suitable reagent like thionyl chloride or benzyl chloride followed by nucleophilic substitution.
  • Mitsunobu Reaction: This method can be employed to couple benzyloxy groups onto pentanoic acid derivatives using phosphine and azodicarboxylate reagents .
  • Using Benzyl Halides: Benzyl halides can react with pentanol in the presence of a base to form the desired benzyloxy compound, which can then be esterified with propanoic acid .

2-(Benzyloxy)pentyl propanoate has potential applications in several fields:

  • Pharmaceuticals: As a synthetic intermediate, it may be used in the development of new drugs or therapeutic agents.
  • Flavoring Agents: Esters are often used in food and fragrance industries for their pleasant aromas.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

Several compounds share structural similarities with 2-(benzyloxy)pentyl propanoate, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
Pentyl PropanoateSimple EsterLacks the benzyloxy substituent; simpler structure.
Benzyl AcetateAromatic EsterContains an acetate group instead of propanoate; used as a flavoring agent.
2-(Benzyloxy)ethyl propanoateShorter Alkyl ChainSimilar structure but shorter ethyl chain; may exhibit different solubility properties.
3-(Benzyloxy)butanoic AcidCarboxylic AcidContains a carboxylic acid functional group; potential for different reactivity patterns.

The uniqueness of 2-(benzyloxy)pentyl propanoate lies in its combination of a benzyloxy group with a longer pentyl chain, offering distinct physical and chemical properties that may enhance its utility in various applications compared to simpler esters or other derivatives.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

250.15689456 g/mol

Monoisotopic Mass

250.15689456 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

Explore Compound Types